2,4-dimethyl-9H-carbazole
Overview
Description
2,4-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which is characterized by a nitrogen-containing heterocyclic structure. Carbazoles are known for their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties. These properties make them valuable in various scientific and industrial applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-9H-carbazole typically involves the alkylation of carbazole at the 2 and 4 positions. One common method is the Friedel-Crafts alkylation, where carbazole is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydrocarbazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinones.
Reduction: Dihydrocarbazoles.
Substitution: Halogenated or nitro-substituted carbazoles.
Scientific Research Applications
2,4-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s large conjugated system allows it to participate in electron transfer processes, making it effective in optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 2,4-dimethyl-9H-carbazole, lacking the methyl groups at the 2 and 4 positions.
3,6-Dimethyl-9H-carbazole: Another dimethyl-substituted carbazole, with methyl groups at the 3 and 6 positions.
2,7-Dimethyl-9H-carbazole: Dimethyl-substituted carbazole with methyl groups at the 2 and 7 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic environment, making it distinct from other dimethyl-substituted carbazoles.
Properties
IUPAC Name |
2,4-dimethyl-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSRJMHXZQGERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3NC2=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172428 | |
Record name | 9H-Carbazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-71-7 | |
Record name | 9H-Carbazole, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7J10M6WI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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